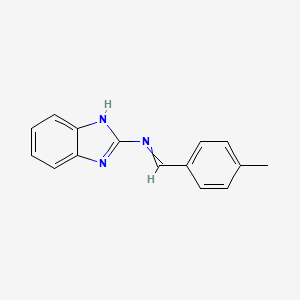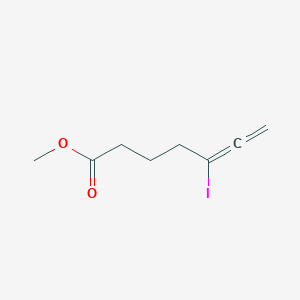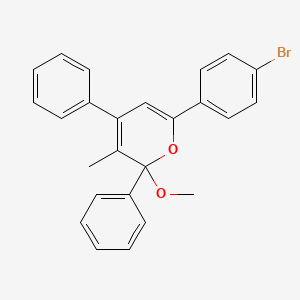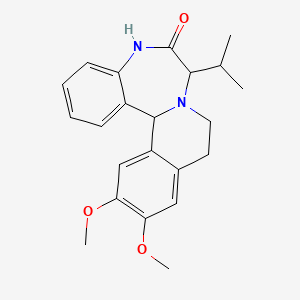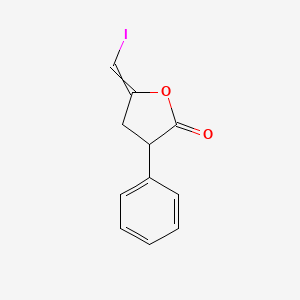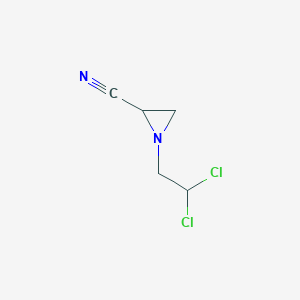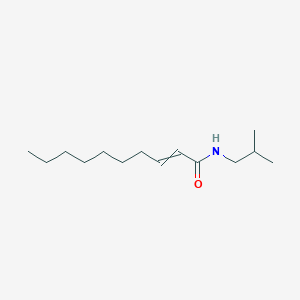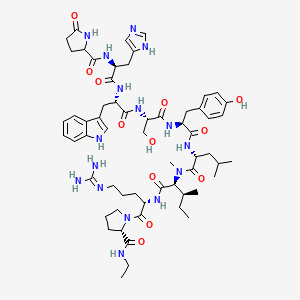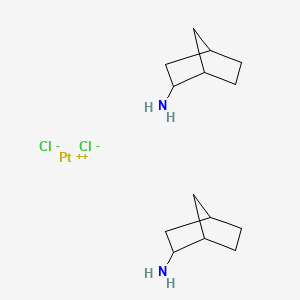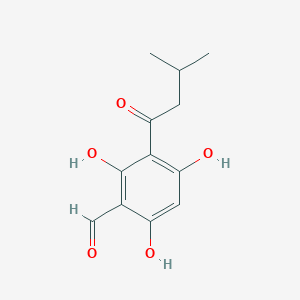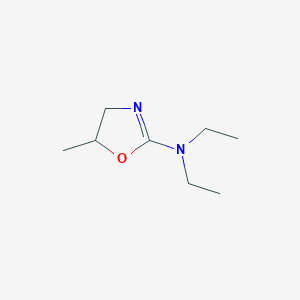
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst. This reaction forms the oxazoline ring, which can then be further functionalized to obtain the desired compound.
For example, the reaction of N,N-diethylaminoethanol with acetone in the presence of an acid catalyst can yield this compound. The reaction conditions often involve heating the mixture to promote cyclization and subsequent purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-oxazoline: A related compound with similar chemical properties but different reactivity due to the absence of the methyl group.
N,N-Diethyl-4,5-dihydro-1,3-oxazole: Another similar compound that lacks the methyl group, affecting its chemical behavior and applications.
Uniqueness
N,N-Diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications, such as drug design and materials science.
Properties
CAS No. |
80099-37-2 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H16N2O/c1-4-10(5-2)8-9-6-7(3)11-8/h7H,4-6H2,1-3H3 |
InChI Key |
YZGKEYNGXZZSMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


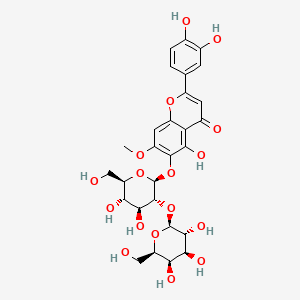

![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
